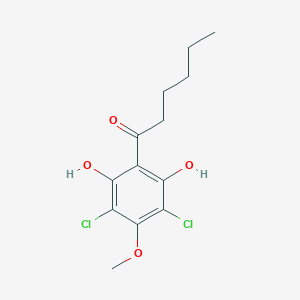

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDQSRFCCHQIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149474 | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111050-72-7 | |

| Record name | 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111050-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111050727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Differentiation-Inducing Factor 1 (DIF-1): Structure, Nomenclature, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differentiation-Inducing Factor 1 (DIF-1) is a chlorinated alkyl phenone that plays a crucial role as a signaling molecule in the development of the cellular slime mold Dictyostelium discoideum.[1] This small, lipophilic molecule is instrumental in inducing the differentiation of prestalk cells, a key process in the formation of the fruiting body of this model organism.[1] Beyond its fundamental role in developmental biology, DIF-1 and its derivatives have garnered significant interest from the scientific community for their potential therapeutic applications, including anti-leukemic activity and the ability to promote glucose consumption, suggesting avenues for research in cancer and metabolic disorders.[2] This guide provides a comprehensive overview of the chemical structure, systematic nomenclature, and biological functions of DIF-1, tailored for professionals in research and drug development.

Chemical Structure and IUPAC Nomenclature

The precise chemical identity of a bioactive molecule is fundamental to understanding its function and for its synthesis and modification. DIF-1 is a substituted hexaphenone with a unique combination of functional groups that contribute to its biological activity.

Chemical Structure:

The core of the DIF-1 molecule consists of a benzene ring substituted with two chlorine atoms, two hydroxyl groups, and one methoxy group. An n-hexanoyl chain is attached to the ring via a carbonyl group.

IUPAC Name:

The systematic name for DIF-1, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is:

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one [1]

This name precisely describes the molecular architecture:

-

hexan-1-one : Indicates a six-carbon aliphatic chain with a ketone functional group at the first carbon.

-

1-(...) : Specifies that the phenyl group is attached to the first carbon of the hexanone chain.

-

3,5-dichloro- : Denotes two chlorine atoms at positions 3 and 5 of the phenyl ring.

-

2,6-dihydroxy- : Indicates two hydroxyl (-OH) groups at positions 2 and 6 of the phenyl ring.

-

4-methoxyphenyl : Refers to a methoxy (-OCH3) group at position 4 of the phenyl ring.

The combination of these features results in a molecule with specific steric and electronic properties that are critical for its interaction with its cellular targets.

| Property | Value |

| Molecular Formula | C₁₃H₁₆Cl₂O₄ |

| IUPAC Name | 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one |

| Classification | Chlorinated Alkyl Phenone, Polyketide |

Biological Significance and Signaling Pathway

In Dictyostelium discoideum, DIF-1 acts as a morphogen, a signaling molecule that governs the pattern of tissue development. Its primary recognized function is to induce the differentiation of amoeboid cells into stalk cells, which form the supportive structure of the fruiting body.[1] The concentration gradient of DIF-1 is believed to be a key factor in patterning the prestalk and prespore regions within the developing slug.

The signaling pathway of DIF-1 is complex and involves the regulation of gene expression. While the specific receptor for DIF-1 has remained elusive, its downstream effects are better understood. DIF-1 is known to induce its own breakdown through the activation of a dechlorinase enzyme, creating a negative feedback loop that helps to maintain appropriate signaling levels.[1] Furthermore, DIF-1 signaling is interconnected with other crucial developmental pathways, including those regulated by cyclic AMP (cAMP).

Below is a simplified representation of the DIF-1 signaling pathway leading to stalk cell differentiation:

Experimental Protocols: A Note on the Synthesis of DIF-1

For researchers aiming to synthesize DIF-1, a general approach would involve:

-

Synthesis of the Polyketide Backbone: This would likely involve the synthesis of (2,4,6-trihydroxyphenyl)-1-hexan-1-one (THPH), which has been identified as a likely precursor.

-

Chlorination: The synthesized THPH would then be subjected to a chlorination reaction to introduce the two chlorine atoms at the 3 and 5 positions of the phenyl ring.

-

Methylation: The final step would be the methylation of the hydroxyl group at the 4-position of the phenyl ring to introduce the methoxy group.

Each of these steps would require careful selection of reagents, solvents, and reaction conditions (temperature, time, etc.) to ensure a good yield and purity of the final product. Purification at each stage, likely using techniques such as column chromatography, would be crucial. The final product would then need to be characterized using methods like NMR spectroscopy and mass spectrometry to confirm its identity and purity.

For drug development professionals, the synthesis of DIF-1 derivatives is a key area of interest. By modifying the structure of DIF-1, for example, by altering the length of the alkyl chain or changing the substitution pattern on the phenyl ring, it is possible to create new molecules with potentially enhanced or more specific biological activities.

Conclusion

DIF-1 is a fascinating and important signaling molecule with a well-defined chemical structure and a crucial role in the development of Dictyostelium discoideum. Its IUPAC name, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one, precisely describes its molecular features. The study of DIF-1 and its signaling pathway not only provides fundamental insights into developmental biology but also offers a promising scaffold for the development of new therapeutic agents. Further research into the synthesis and biological activities of DIF-1 and its analogues is likely to open up new avenues for drug discovery.

References

-

Biosynthesis of Dictyostelium discoideum differentiation-inducing factor by a hybrid type I fatty acid–type III polyketide synthase. PubMed Central. Available at: [Link]

-

Derivatives of Differentiation-Inducing Factor 1 Differentially Control Chemotaxis and Stalk Cell Differentiation in Dictyostelium discoideum. MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

-

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. PubChem. Available at: [Link]

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents.

-

Biosynthesis of D. discoideum DIF-1.(a) DIF-1 results from chlorination... ResearchGate. Available at: [Link]

-

The proximal pathway of metabolism of the chlorinated signal molecule differentiation-inducing factor-1 (DIF-1) in the cellular slime mould Dictyostelium. Biochemical Journal. Available at: [Link]

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Available at: [Link]

-

Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. PubMed. Available at: [Link]

Sources

- 1. 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | C13H16Cl2O4 | CID 123886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Dictyostelium discoideum differentiation-inducing factor by a hybrid type I fatty acid–type III polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Differentiation-Inducing Factor 1 (DIF-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Differentiation-Inducing Factor 1 (DIF-1) is a chlorinated alkyl phenone that acts as a pivotal morphogen in the development of the cellular slime mold Dictyostelium discoideum. Its discovery was a landmark achievement in developmental biology, providing concrete evidence for the role of small, diffusible molecules in orchestrating cell fate decisions. This technical guide provides an in-depth exploration of the historical context, discovery, and scientific milestones related to DIF-1. We will delve into the experimental methodologies that led to its identification and characterization, the elucidation of its signaling pathway, and its broader biological significance, including its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating signaling molecule.

The Genesis of Discovery: Dictyostelium discoideum as a Model System

The story of DIF-1 is inextricably linked to its model organism, Dictyostelium discoideum. This seemingly simple soil amoeba possesses a remarkable life cycle that makes it an ideal system for studying cellular differentiation and development. Under starvation conditions, thousands of individual amoebae aggregate to form a multicellular "slug" or pseudoplasmodium. This slug is capable of coordinated movement and eventually culminates in the formation of a fruiting body, which consists of a stalk of dead vacuolated cells holding aloft a mass of viable spores.[1]

This clear demarcation into two primary cell types—stalk and spore—from a seemingly homogeneous population of amoebae, presented a fundamental question in developmental biology: what signals control this cell fate decision? Early research pointed towards the involvement of cyclic AMP (cAMP) as a chemoattractant for aggregation.[1] However, it became evident that other factors were at play in inducing the differentiation of prestalk cells, the precursors to the stalk.[1]

The Hunt for a Morphogen: The Discovery of DIF-1

The 1980s saw a concerted effort to identify the elusive "factor" responsible for inducing stalk cell differentiation. The prevailing hypothesis was that a low molecular weight, diffusible molecule was being produced by the developing amoebae.

The Causality Behind the Experimental Choices

The search for this morphogen was guided by a logical series of experimental choices:

-

Development of a Bioassay: A crucial first step was the establishment of a reliable and quantitative bioassay. Researchers developed an in vitro system where amoebae could be induced to differentiate into stalk cells in a monolayer culture. This allowed for the testing of various fractions of conditioned media from developing Dictyostelium cultures for their stalk-inducing activity.

-

Mutant Analysis: The use of mutants, such as HM44, which are deficient in DIF-1 production, was instrumental.[2] These mutants could not form stalk cells on their own but could be rescued by the addition of the active factor, providing a clean system for assaying its presence.[3]

-

Purification and Characterization: A systematic biochemical approach was employed to purify the active compound. This involved fractionating large volumes of conditioned media using techniques like solvent extraction and high-performance liquid chromatography (HPLC). Each fraction was then tested in the bioassay to track the activity.

Key Experimental Protocol: The In Vitro Stalk Cell Differentiation Assay

This protocol is a foundational technique in DIF-1 research.

Objective: To quantitatively assess the stalk cell-inducing activity of a sample.

Materials:

-

Dictyostelium discoideum mutant cell line deficient in DIF-1 synthesis (e.g., HM44).

-

Development buffer.

-

Cyclic AMP (cAMP).

-

Test sample (e.g., purified fractions, synthetic DIF-1).

-

Microtiter plates.

-

Phase-contrast microscope.

Methodology:

-

Cell Preparation: Grow the DIF-1 deficient Dictyostelium mutant to a log phase. Harvest and wash the cells in a development buffer.

-

Plating: Resuspend the cells to a defined density and plate them in microtiter wells.

-

Induction: Add cAMP to the wells to a final concentration that promotes differentiation but does not induce stalk cells on its own.

-

Sample Addition: Add the test sample to the wells in a serial dilution. Include positive controls (known concentration of DIF-1) and negative controls (buffer only).

-

Incubation: Incubate the plates under appropriate conditions of temperature and humidity to allow for differentiation.

-

Quantification: After a set period (e.g., 24-48 hours), examine the wells under a phase-contrast microscope. Stalk cells are identifiable by their characteristic vacuolated appearance. Count the number of stalk cells and total cells in several fields of view for each condition.

-

Data Analysis: Express the results as the percentage of stalk cells. The activity of the sample can be quantified by determining the concentration required for 50% stalk cell differentiation.

This self-validating system, with its clear positive and negative controls, was the workhorse for the purification and eventual identification of DIF-1.

The Breakthrough: Structure Elucidation

Through meticulous purification and analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the structure of the primary differentiation-inducing factor, named DIF-1, was elucidated in 1987. It was identified as 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one.[3] Subsequently, related compounds, DIF-2 and DIF-3, were also identified, which are less active but play roles in the overall developmental process.[3][4][5]

The DIF-1 Signaling Pathway: A Novel Mechanism of STAT Activation

The discovery of DIF-1's structure opened the door to understanding its mechanism of action. A key question was how this small molecule could trigger such a profound change in cell fate. While a specific cell surface receptor for DIF-1 remains elusive, significant progress has been made in delineating its downstream signaling cascade.

A central player in the DIF-1 pathway is a member of the Signal Transducer and Activator of Transcription (STAT) family, specifically STATc.[6] In a novel mechanism of activation, DIF-1 treatment leads to the tyrosine phosphorylation of STATc.[7] This is not achieved through the canonical JAK-STAT pathway seen in metazoans. Instead, DIF-1 is proposed to inhibit a specific protein tyrosine phosphatase, PTP3, which normally keeps STATc in an inactive, dephosphorylated state.[7] Inhibition of PTP3 shifts the kinase-phosphatase equilibrium, leading to STATc phosphorylation, dimerization, and nuclear translocation, where it regulates the expression of prestalk-specific genes.[7]

Recent global phosphoproteomic studies have revealed that DIF-1 signaling is more complex than initially thought, impacting a wide array of pathways including MAPK and protein kinase B signaling, as well as cytoskeletal networks.[8][9] This suggests a highly integrated signaling network that fine-tunes the developmental program.

Diagram: The DIF-1 Signaling Pathway

Sources

- 1. Differentiation-inducing factor - Wikipedia [en.wikipedia.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. DIF-1 induces its own breakdown in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation-inducing factor from the slime mould Dictyostelium discoideum and its analogues. Synthesis, structure and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. The Dictyostelium prestalk inducer differentiation-inducing factor-1 (DIF-1) triggers unexpectedly complex global phosphorylation changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

An In-depth Technical Guide to the Physico-chemical Properties of Differentiation-Inducing Factor 1 (DIF-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differentiation-Inducing Factor 1 (DIF-1) is a chlorinated alkyl phenone that plays a crucial role as a signaling molecule in the development of the cellular slime mold, Dictyostelium discoideum.[1][2] It is instrumental in inducing the differentiation of amoeboid cells into prestalk cells, a critical step in the formation of the fruiting body.[3][4] Understanding the physico-chemical properties of DIF-1 is fundamental for researchers studying cellular differentiation, as well as for professionals in drug development who may explore its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known physico-chemical characteristics of DIF-1, methods for their determination, and its biological context.

Core Physico-chemical Properties

A thorough understanding of the fundamental physico-chemical properties of DIF-1 is the starting point for any experimental work. These properties dictate its behavior in biological and experimental systems.

| Property | Value | Source |

| Chemical Name | 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | [3] |

| Molecular Formula | C₁₃H₁₆Cl₂O₄ | [5] |

| Molecular Weight | 307.17 g/mol | [5] |

| Calculated logP | 3.278 | |

| Appearance | White to beige powder | [6] |

Solubility Profile

The solubility of DIF-1 in various solvents is a critical parameter for its handling, formulation, and delivery in experimental settings.

Qualitative Solubility:

DIF-1 is known to be soluble in dimethyl sulfoxide (DMSO).[6] Given its chemical structure, a chlorinated alkyl phenone, it is predicted to be hydrophobic or lipophilic, suggesting poor solubility in water and better solubility in organic solvents.[7]

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method):

The shake-flask method is a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of DIF-1 to a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, clear container. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. Centrifugation at a controlled temperature can be used to accelerate this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase.

-

Quantification: Analyze the concentration of DIF-1 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility of DIF-1 in that solvent at the specified temperature.

Causality Behind Experimental Choices: The extended equilibration time is necessary to ensure that the dissolution and precipitation processes have reached a true equilibrium. Temperature control is critical as solubility is highly temperature-dependent. Using a validated HPLC method ensures accurate and specific quantification of DIF-1, avoiding interference from potential impurities.

Stability Characteristics

DIF-1 is subject to metabolic degradation in biological systems. Dictyostelium discoideum possesses a cytoplasmic enzyme, DIF-1 3(5)-dechlorinase, which inactivates DIF-1.[3][9] Understanding the stability of DIF-1 under various stress conditions is essential for its storage, handling, and for interpreting experimental results.

Experimental Protocol for Forced Degradation Studies:

Forced degradation studies, or stress testing, are performed to identify the degradation products and degradation pathways of a drug substance.[10] These studies expose the compound to conditions more severe than accelerated stability testing.[10]

Principle: DIF-1 is subjected to various stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The resulting degradation products are then identified and quantified.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of DIF-1 at a known concentration (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the DIF-1 solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

-

Base Hydrolysis: Treat the DIF-1 solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

-

Oxidation: Treat the DIF-1 solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample or solution of DIF-1 to elevated temperatures (e.g., 60°C).

-

Photostability: Expose a solid sample or solution of DIF-1 to a controlled light source (e.g., UV and visible light).

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the intact DIF-1 from its degradation products.

-

Identification of Degradants: If significant degradation is observed, techniques such as LC-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Self-Validating System: A key aspect of this protocol is the use of a stability-indicating analytical method. The method is validated by demonstrating that it can resolve the parent compound from its degradation products, ensuring that the decrease in the parent compound's concentration is accurately measured.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol for Determining logP via HPLC:

A common method for estimating logP is through reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be estimated.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare a series of standard compounds with a range of known logP values that bracket the expected logP of DIF-1.

-

HPLC Analysis:

-

Use a C18 reversed-phase column.

-

Employ an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Inject each standard and DIF-1 separately and record their retention times (t_R).

-

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of an unretained compound).

-

Calibration Curve: Plot log(k') of the standards against their known logP values.

-

Determination of logP for DIF-1: From the log(k') value of DIF-1, interpolate its logP value from the calibration curve.

Causality Behind Experimental Choices: The C18 stationary phase mimics a lipophilic environment. The retention of a compound is based on its partitioning between the mobile and stationary phases. More lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would provide information on the number and types of hydrogen atoms in the molecule. Expected signals would include those for the aromatic proton, the methoxy group protons, and the protons of the hexanoyl chain. The chemical shifts and coupling patterns would be crucial for confirming the structure.[11]

-

¹³C-NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the alkyl chain.[12]

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For DIF-1, high-resolution mass spectrometry would confirm the molecular formula C₁₃H₁₆Cl₂O₄. The fragmentation pattern observed in MS/MS experiments would provide further structural information.[13]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of DIF-1 would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ketone, the C-O stretching of the methoxy group, and the C-Cl bonds.[14]

Biological Context: The DIF-1 Signaling Pathway

DIF-1 is a key regulator of cell fate in Dictyostelium discoideum. It induces the differentiation of a subset of prestalk cells, known as pstO cells.[4] The signaling pathway initiated by DIF-1 is complex and involves multiple components. A simplified representation of the core pathway is depicted below.

Caption: Simplified DIF-1 signaling pathway leading to prestalk cell differentiation.

This pathway highlights the binding of DIF-1 to a putative receptor, initiating a signal transduction cascade that leads to the activation and nuclear translocation of the bZIP transcription factor DimB.[15] Activated DimB then binds to the promoters of target genes, such as ecmA and ecmB, driving the expression of proteins required for prestalk cell differentiation.[2]

Experimental Workflows

DIF-1 Synthesis and Purification:

The chemical synthesis of DIF-1 is a multi-step process. A common route involves the Friedel-Crafts acylation of a substituted phenol precursor.

Caption: General workflow for the synthesis and purification of DIF-1.

Conclusion

This technical guide has provided a detailed overview of the physico-chemical properties of DIF-1, a key signaling molecule in Dictyostelium discoideum. While some fundamental properties are well-established, there remains a need for more comprehensive experimental data, particularly in the areas of solubility in a wider range of solvents, detailed spectroscopic analysis, and quantitative stability studies. The provided protocols offer a framework for researchers to generate this valuable data, which will undoubtedly contribute to a deeper understanding of DIF-1's function and its potential applications.

References

-

Biocompare. (n.d.). Dif-1 (dictyostelium). Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone. Retrieved from [Link]

- Insall, R., & Kay, R. R. (1990). DIF-1 induces its own breakdown in Dictyostelium. The EMBO journal, 9(10), 3323–3328.

-

ResearchGate. (n.d.). Chemical structures of DIF-1 and related compounds. Retrieved from [Link]

- Parkinson, K., et al. (2011).

- Saito, T., et al. (2008). DIF-1 induces the basal disc of the Dictyostelium fruiting body. Development, 135(11), 1951–1958.

- Thompson, C. R., & Kay, R. R. (2000). The role of DIF-1 signaling in Dictyostelium development. Molecular Cell, 6(6), 1509–1514.

-

Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 6). Fourier-Transform Infrared Spectroscopy as a Discriminatory Tool for Myotonic Dystrophy Type 1 Metabolism: A Pilot Study. Retrieved from [Link]

- Roetto, M., & Pears, C. J. (2015). The Dictyostelium prestalk inducer differentiation-inducing factor-1 (DIF-1) triggers unexpectedly complex global phosphorylation changes. Molecular & Cellular Proteomics, 14(3), 569–583.

-

National Center for Biotechnology Information. (2013, July 10). The Dictyostelium prestalk inducer DIF-1 directs phosphorylation of a bZIP transcription factor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, June 25). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of DIF-1. Retrieved from [Link]

-

VTechWorks. (n.d.). The Roles of cAMP and DIF-1 in Dictyostelium Development. Retrieved from [Link]

-

RePub, Erasmus University Repository. (2013, October 1). Disturbance of Transcription Factor Dynamics in Mammalian Cells: Knock-In, Knock-Down, Knock-Out or Anchor-Away. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

-

MDPI. (2021, September 12). FTIR Spectroscopy for Identification and Intra-Species Characterization of Serpula lacrymans. Retrieved from [Link]

-

Frontiers. (2023, February 19). Deciphering transcription factors and their corresponding regulatory elements during inhibitory interneuron differentiation using deep neural networks. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

ACS Publications. (2007, May 1). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

-

IntuitionLabs. (n.d.). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, August 15). FTIR-Derived Feature Insights for Predicting Time-Dependent Antibiotic Resistance Progression. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

MDPI. (n.d.). TdIF1-LSD1 Axis Regulates Epithelial—Mesenchymal Transition and Metastasis via Histone Demethylation of E-Cadherin Promoter in Lung Cancer. Retrieved from [Link]

-

ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

-

ASEAN. (1997, July 2). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

-

Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

-

Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]

-

MDPI. (2021, September 12). FTIR Spectroscopy for Identification and Intra-Species Characterization of Serpula lacrymans. Retrieved from [Link]

-

YouTube. (2024, September 10). Uncovering the complex roles of transcription factors in gene regulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability and Degradation Studies for Drug and Drug Product. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Retrieved from [Link]

-

IntuitionLabs. (n.d.). Stability Programs: A Guide to Design, Data & Shelf Life. Retrieved from [Link]

-

Chegg.com. (2019, March 23). Solved Questions: 1. The table below shows the solubility. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Dictyostelium SH2 adaptor protein required for correct DIF-1 signaling and pattern formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DIF-1 induces its own breakdown in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of DIF-1 signaling in Dictyostelium development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The DIF-1 signaling system in Dictyostelium. Metabolism of the signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DIF-1 induces its own breakdown in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. TdIF1 recognizes a specific DNA sequence through its Helix-Turn-Helix and AT-hook motifs to regulate gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Fourier-Transform Infrared Spectroscopy as a Discriminatory Tool for Myotonic Dystrophy Type 1 Metabolism: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Mechanism of action of Differentiation-Inducing Factor 1

An In-Depth Technical Guide to the Mechanism of Action of Differentiation-Inducing Factor 1

Authored by: A Senior Application Scientist

Foreword

Differentiation-Inducing Factor 1 (DIF-1) represents a fascinating case study in cellular signaling and developmental biology. Originally identified as a chlorinated alkyl phenone morphogen in the social amoeba Dictyostelium discoideum, its sphere of influence is now understood to extend far beyond, with profound implications for mammalian cell proliferation, metabolism, and immunology. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the core mechanisms governing DIF-1's action. We will journey from its foundational role in orchestrating cell fate in a slime mold to its potential as a template for novel therapeutics, grounding our exploration in the experimental evidence that has shaped our understanding.

The Foundational Biology of DIF-1 in Dictyostelium discoideum

Dictyostelium discoideum serves as a powerful model for developmental biology due to its simple life cycle, transitioning from unicellular amoebae to a multicellular, differentiated fruiting body upon starvation. This process involves the differentiation of cells into two primary types: stalk cells and spore cells. DIF-1 is the principal signaling molecule, or morphogen, that instructs a subset of amoebae to adopt the stalk cell fate.[1][2]

Specifically, DIF-1 is a polyketide, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one, that induces the differentiation of prestalk cells, which ultimately form the structural stalk of the fruiting body.[1][2][3] Genetic studies involving mutants unable to synthesize DIF-1 have been pivotal. These mutants can still form one type of prestalk cell (pstA) but are deficient in another major type, the pstO cells.[4] The application of exogenous DIF-1 to these mutants restores normal pstO cell differentiation, confirming that DIF-1 is the specific inducer for this cell lineage.[4]

The Core Signaling Cascade: From Perception to Response

While the definitive cell-surface receptor for DIF-1 remains elusive, a significant body of research has illuminated the complex intracellular signaling network that it triggers.[5][6] The action of DIF-1 is not merely a linear activation but a complex interplay of phosphorylation, dephosphorylation, and crosstalk with other key signaling pathways.

A Global Shift in Cellular Phosphorylation

A key insight into DIF-1's mechanism came from global quantitative phosphoproteomics. Within minutes of application, DIF-1 induces a major shift towards net dephosphorylation across the proteome.[7] This suggests that DIF-1 either activates a suite of phosphatases or inhibits multiple kinases. This rapid and broad-acting response highlights DIF-1 as a master regulator of the cellular phosphorylation state.

This global screen identified several key signaling nodes affected by DIF-1:

-

MAPK and Protein Kinase B (PKB) Pathways: Components of these crucial signaling pathways show altered phosphorylation states upon DIF-1 treatment, implicating them in the downstream response.[7]

-

Cytoskeletal Networks: Actinomyosin cytoskeletal signaling networks are also modulated, which is consistent with the morphological changes required for cell differentiation.[7]

-

Small GTPases: A wide range of small GTPases and their regulators are affected, indicating broad control over cellular processes.[7]

Key Downstream Effectors and Transcription Factors

The signal initiated by DIF-1 ultimately converges on the nucleus to alter gene expression. A critical mediator in this process is the Ca2+/calmodulin-dependent phosphatase, calcineurin .[7] Evidence suggests that calcineurin plays a role in relaying the DIF-1 signal to DimB , a pivotal prestalk transcription factor.[7]

Furthermore, there is a clear antagonistic relationship between DIF-1 signaling and the pathway governed by cyclic AMP (cAMP), the chemoattractant that drives aggregation in Dictyostelium. Many of the proteins dephosphorylated by DIF-1 are known to be phosphorylated in response to cAMP.[7] This includes the rapid dephosphorylation of the cAMP receptor itself, which aligns with the known inhibitory effect of DIF-1 on chemotaxis towards cAMP.[7][8]

A Self-Regulating System: The Metabolism of DIF-1

A hallmark of a robust signaling system is the ability to terminate the signal, preventing oversaturation and allowing for dynamic responses. The DIF-1 system has an elegant, built-in negative feedback loop to achieve this. DIF-1 is actively metabolized and inactivated by the cells that respond to it.[1]

The primary enzyme responsible for this inactivation is DIF-1 dechlorinase , a cytoplasmic enzyme found specifically in prestalk cells.[3] This enzyme breaks down DIF-1 into less active metabolites, with the initial product, DM1, retaining only about 7% of the original's biological activity.[1]

Critically, DIF-1 itself induces the expression of its own catabolic enzyme.[3] This induction is remarkably rapid, with DIF-1 dechlorinase activity doubling within 15 minutes of DIF-1 exposure and reaching full induction within an hour.[3] This response occurs even before other prestalk markers are expressed, suggesting it is one of the earliest steps in the differentiation pathway.[3] This feedback mechanism ensures that as DIF-1 levels rise to induce differentiation, the machinery for its removal is simultaneously upregulated, allowing the cell to remain sensitive to changes in DIF-1 concentration.[1]

Beyond the Slime Mold: Pharmacological Activities in Mammalian Systems

The signaling pathways and cellular machinery that DIF-1 modulates are highly conserved evolutionarily. This has led to the discovery that DIF-1 and its synthetic analogs possess a range of potent pharmacological activities in mammalian cells, making them intriguing candidates for drug development.[2][9][10]

Antiproliferative and Pro-Differentiative Effects

DIF-1 exhibits potent antiproliferative effects on various cancer cell lines, notably in leukemia models.[2] Its mechanism often involves inducing cell cycle arrest and promoting differentiation.

A clear example is seen in vascular smooth muscle cells (VSMCs), whose dedifferentiation and proliferation are key events in atherosclerosis.[11] In this system, DIF-1:

-

Induces G1 phase cell cycle arrest.[11]

-

Inhibits the phosphorylation of the retinoblastoma protein (pRb).[11]

-

Suppresses the activity of key cyclin-dependent kinases (Cdk4, Cdk6, and Cdk2).[11]

-

Downregulates the expression of D-type cyclins as well as cyclins E and A.[11]

Modulation of Cellular Metabolism

DIF-1 and its derivatives have been shown to promote glucose consumption in mammalian cells, suggesting potential applications in treating metabolic disorders like diabetes and obesity.[2][9] The proposed mechanism involves:

-

Mitochondrial Uncoupling: DIF-1 can act as a mitochondrial uncoupler, increasing oxygen consumption.[12]

-

AMPK Activation: This change in the cell's energy state leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[12]

-

GLUT1 Translocation: Activated AMPK promotes the translocation of the glucose transporter GLUT1 from intracellular stores to the plasma membrane, thereby increasing glucose uptake into the cell.[12]

Immunomodulatory Activity

The signaling pathways targeted by DIF-1 also play roles in the immune system. Research into synthetic DIF-1 derivatives has revealed that these compounds can selectively regulate innate immune responses, for example, by inhibiting the production of specific interleukins or antimicrobial peptides.[10] This opens up possibilities for developing novel immunosuppressive or anti-inflammatory agents.

Table 1: Comparative Activities of DIF-1 and Key Analogs

| Compound | Stalk Cell Induction | Chemotaxis Modulation (to cAMP) | Antiproliferative Activity | Glucose Uptake Promotion |

| DIF-1 | High | Suppresses[5][6][8] | Yes[2][11] | Yes[12] |

| DIF-2 | Moderate (40% of DIF-1)[8] | Promotes[5][6][8] | - | - |

| DIF-1(3M) | High | Suppresses[6] | Yes | Yes, potent[12] |

| TM-DIF-1 | Poor | Suppresses[6] | - | - |

| TH-DIF-1 | - | Promotes[6] | - | - |

This table summarizes general findings; specific potencies can vary by cell type and assay conditions.

Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols outline core experimental workflows for investigating the mechanism of action of DIF-1.

Protocol 1: In Vitro Stalk Cell Differentiation Assay

This bioassay is the foundational method for assessing the biological activity of DIF-1 and its analogs in Dictyostelium.

-

Cell Culture: Grow Dictyostelium discoideum amoebae (e.g., Ax2 strain or a DIF-1 deficient mutant) in axenic liquid culture to a density of 2-5 x 10^6 cells/mL.

-

Cell Preparation: Harvest cells by centrifugation, wash twice with a salt solution (e.g., 20 mM KCl, 20 mM NaCl), and resuspend in MES-PDF buffer (pH 6.5) to a final density of 1 x 10^5 cells/mL.

-

Assay Setup:

-

Dispense 0.5 mL of the cell suspension into each well of a 24-well tissue culture plate.

-

Add the test compound (DIF-1 or analog, typically dissolved in DMSO) to achieve the desired final concentration (e.g., 1-100 nM). Include a DMSO-only vehicle control.

-

Add cAMP to a final concentration of 1 mM to potentiate the differentiation process.

-

-

Incubation: Incubate the plates in a humidified chamber at 22°C for 24-48 hours.

-

Quantification:

-

After incubation, add 0.1% Calcofluor White stain to each well to visualize the cellulose-rich stalk cells.

-

Using a fluorescence microscope, count the number of stained stalk cells and the total number of cells in several fields of view for each well.

-

Calculate the percentage of stalk cell differentiation.

-

Protocol 2: Analysis of DIF-1-Induced Gene Expression via RNA-Seq

This protocol provides a global view of the transcriptional changes induced by DIF-1.

-

Cell Culture and Treatment:

-

Grow and prepare Dictyostelium cells as described in Protocol 1, Step 1 & 2.

-

Incubate a larger volume of cells (e.g., 1 x 10^7 cells) in a petri dish with DIF-1 (e.g., 100 nM) or a vehicle control.

-

Harvest cells at specific time points (e.g., 0, 1, 4, 8 hours) by centrifugation.

-

-

RNA Extraction: Immediately lyse the cell pellet and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

Prepare sequencing libraries from high-quality RNA samples using a standard mRNA-Seq library preparation kit (e.g., Illumina TruSeq). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the Dictyostelium discoideum reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Perform differential gene expression (DGE) analysis between DIF-1 treated and control samples to identify genes that are significantly up- or down-regulated.[13]

-

Conduct pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify the biological processes modulated by DIF-1.

-

Conclusion and Future Directions

The mechanism of action of Differentiation-Inducing Factor 1 is a multi-layered and sophisticated process. In its native biological context, it acts as a precise developmental cue, integrated within a self-regulating signaling network. The discovery of its potent and varied effects in mammalian systems has transformed this humble morphogen into a powerful pharmacological tool and a promising scaffold for drug discovery.

Future research will undoubtedly focus on identifying the elusive DIF-1 receptor(s), which will unlock a deeper understanding of the initial signal transduction events. Furthermore, the continued synthesis and screening of novel DIF-1 analogs will be crucial for optimizing specific pharmacological activities—be it enhancing anti-cancer potency, improving metabolic regulation, or fine-tuning immunomodulatory effects—paving the way for a new class of therapeutics derived from one of biology's fundamental signaling molecules.

References

-

Traynor, D., & Kay, R. R. (1991). The DIF-1 signaling system in Dictyostelium. Metabolism of the signal. The Journal of Biological Chemistry, 266(8), 5291–5297. [Link]

-

Insall, R., & Kay, R. R. (1990). DIF-1 induces its own breakdown in Dictyostelium. The EMBO Journal, 9(9), 2849–2854. [Link]

-

Thompson, C. R., & Kay, R. R. (2000). The role of DIF-1 signaling in Dictyostelium development. Molecular Cell, 6(6), 1509–1514. [Link]

-

Hu, Q., Wang, C., Yang, L., Li, S., Wang, J., Yu, X., & Deng, X. (2024). Loss of function in Drosophila transcription factor Dif delays brain development in larvae resulting in aging adult brain. International Journal of Biological Macromolecules, 275, 136491. [Link]

-

Rai, M., Taira, A., & Kuwayama, H. (2023). Derivatives of Differentiation-Inducing Factor 1 Differentially Control Chemotaxis and Stalk Cell Differentiation in Dictyostelium discoideum. International Journal of Molecular Sciences, 24(12), 10252. [Link]

-

Kubohara, Y. (2024). From Dictyostelium discoideum to drug discovery: A review of the differentiation-inducing factor-1 (DIF-1) and its derivatives. Journal of Pharmacological Sciences, 154(1), 1–7. [Link]

-

Sivakumaran, M., Williams, H., Flatman, R., & Williams, J. G. (2015). The Dictyostelium prestalk inducer differentiation-inducing factor-1 (DIF-1) triggers unexpectedly complex global phosphorylation changes. Molecular & Cellular Proteomics, 14(3), 565–576. [Link]

-

Takahashi, K., Oonuma, K., Saito, T., Asanuma, M., Kubohara, Y., Oshima, Y., & Inai, M. (2015). Development of novel DIF-1 derivatives that selectively suppress innate immune responses. Bioorganic & Medicinal Chemistry, 23(15), 4535–4541. [Link]

-

Rai, M., Taira, A., & Kuwayama, H. (2023). Derivatives of Differentiation-Inducing Factor 1 Differentially Control Chemotaxis and Stalk Cell Differentiation in Dictyostelium discoideum. MDPI, 24(12), 10252. [Link]

-

Li, D., Yang, Y., Su, Y., Zhang, Y., & Wang, Q. (2022). TdIF1-LSD1 Axis Regulates Epithelial—Mesenchymal Transition and Metastasis via Histone Demethylation of E-Cadherin Promoter in Lung Cancer. MDPI, 23(19), 11928. [Link]

-

Takahashi-Yanaga, F., Taba, Y., & Sasaguri, T. (2008). Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium. Pharmacology & Therapeutics, 120(3), 266–279. [Link]

-

Wikipedia. (n.d.). Differentiation-inducing factor. Wikipedia. [Link]

-

Borroto-Escuela, D. O., Romero-Fernandez, W., & Fuxe, K. (2019). Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development?. Frontiers in Pharmacology, 10, 83. [Link]

-

Gu, J., Skelton, A., Staley, J., Popson, P., Peng, L., Song, X., Knowles, J., & He, Z. (2023). Distilling Direct Effects via Conditional Differential Gene Expression Analysis. bioRxiv. [Link]

-

Taba, Y., et al. (2000). Differentiation-Inducing Factor-1, a Morphogen of Dictyostelium, Induces G1 Arrest and Differentiation of Vascular Smooth Muscle Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(4), 937-943. [Link]

-

Narita, T., et al. (2019). Dictyostelium Differentiation-Inducing Factor-1 Promotes Glucose Uptake, at Least in Part, via an AMPK-Dependent Pathway in Mouse 3T3-L1 Cells. MDPI, 20(19), 4883. [Link]

-

Ho, J. W. K., et al. (2015). Predictive features of gene expression variation reveal mechanistic link with differential expression. Molecular Systems Biology, 11(7), 817. [Link]

-

Cha, J.-H., Chan, L.-C., & Li, C.-W. (2019). Regulation of PD-L1 Trafficking from Synthesis to Degradation. Cancer Research, 79(14), 3572–3580. [Link]

-

NPTEL-NOC IITM. (2019, May 6). Receptors as Drug Targets Part-I [Video]. YouTube. [Link]

-

Khan, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. ResearchGate. [Link]

-

NPTEL-NOC IITM. (2020, September 16). #4 Differential Gene Expression | Part 1 | Introduction to Developmental Biology [Video]. YouTube. [Link]

-

Li, Y., et al. (2024). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. MDPI, 14(11), 2419. [Link]

-

Al-Tel, T. H., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI, 29(11), 3020. [Link]

-

Dr M Medical Courses. (2023, January 13). Drug Targets Pharmacology: Receptors, Ion Channels, Enzymes and Carrier Molecules All Explained [Video]. YouTube. [Link]

-

Maeda, M., & Kuwayama, H. (2001). A novel role of differentiation-inducing factor-1 in Dictyostelium development, assessed by the restoration of a developmental defect in a mutant lacking mitogen-activated protein kinase ERK2. Development, Growth & Differentiation, 43(6), 647–655. [Link]

-

Reyes-Espinosa, F., et al. (2024). Glycosylation Matters: Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson's Disease. ACS Omega. [Link]

-

Arey, B. J., et al. (2008). Differing pharmacological activities of thiazolidinone analogs at the FSH receptor. Biochemical and Biophysical Research Communications, 368(3), 723–728. [Link]

Sources

- 1. The DIF-1 signaling system in Dictyostelium. Metabolism of the signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of novel derivatives of DIF-1 isolated from Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DIF-1 induces its own breakdown in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of DIF-1 signaling in Dictyostelium development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives of Differentiation-Inducing Factor 1 Differentially Control Chemotaxis and Stalk Cell Differentiation in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Dictyostelium prestalk inducer differentiation-inducing factor-1 (DIF-1) triggers unexpectedly complex global phosphorylation changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differentiation-inducing factor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of novel DIF-1 derivatives that selectively suppress innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

Literature review on 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

An In-Depth Technical Guide to 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone: A Scaffold-Centric Approach to Synthesis, Characterization, and Biological Potential

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, a halogenated acylphloroglucinol. Direct research on this specific molecule is not extensively documented in current literature. Therefore, this document adopts a scaffold-centric methodology, leveraging established knowledge of the broader acylphloroglucinol class—compounds renowned for their diverse biological activities.[1][2] We will dissect the core chemical structure, propose a robust synthetic pathway, and predict the biological activity by drawing direct parallels to well-studied, structurally related analogs. This guide serves as a foundational resource for researchers in drug discovery, offering a blend of established data and scientifically-grounded predictions to stimulate and direct future investigation into this promising, yet unexplored, chemical entity.

The Acylphloroglucinol Scaffold: A Foundation of Bioactivity

The target compound is a derivative of phloroglucinol (1,3,5-trihydroxybenzene), a core structure found in numerous natural products.[1] The acylation of this ring system gives rise to acylphloroglucinols, a class of molecules with significant therapeutic interest, demonstrating antimicrobial, antiviral, antioxidant, and antitumor properties.[1][2][3]

Chemical Identity and Classification

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is a substituted acetophenone. Its structure is defined by several key features:

-

Phloroglucinol Core: A highly activated aromatic ring due to three hydroxyl groups, though in this case, one is methylated.

-

Hexanoyl Group: A six-carbon acyl chain attached to the ring, classifying it as a hexanophenone.

-

Methoxy Group: A methoxy (-OCH₃) substituent at the 4-position of the phenyl ring.

-

Dichlorination: Two chlorine atoms at the 3 and 5 positions, which are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

The IUPAC name for the non-chlorinated parent structure is 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone.[4] The addition of the chlorine atoms and the extension of the acyl chain from acetyl to hexanoyl are critical modifications that define the target compound's unique chemical space.

Biosynthesis and Natural Occurrence

Acylphloroglucinols are typically synthesized in plants and bacteria via the polyketide pathway.[5] This process involves the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA, followed by an intramolecular cyclization and aromatization to form the characteristic substituted ring.[5] While the specific target molecule has not been reported as a natural product, structurally similar compounds like 2',6'-dihydroxy-4'-methoxyacetophenone have been isolated from plants such as Kalmia latifolia.[4]

View Diagram: General Biosynthetic Pathway of Acylphloroglucinols

Caption: General polyketide pathway for acylphloroglucinol biosynthesis.

Proposed Synthetic Route

The synthesis of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone can be achieved via a Friedel-Crafts acylation reaction, a standard method for producing aryl ketones. The key challenge lies in the synthesis of the substituted phloroglucinol precursor.

Retrosynthetic Analysis and Strategy

The primary disconnection is at the bond between the carbonyl carbon and the aromatic ring. This leads to two key synthons: a nucleophilic 3,5-dichloro-4-methoxy-resorcinol derivative and an electrophilic hexanoyl chloride. The synthesis would logically proceed by first preparing the substituted phenol and then acylating it.

View Diagram: Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of the target compound.

Predicted Spectroscopic Data

While experimental data is unavailable, the expected spectroscopic characteristics can be predicted:

-

¹H NMR: Signals corresponding to the hexanoyl chain protons (a triplet for the terminal methyl group, multiplets for the methylene groups), a singlet for the methoxy protons, and potentially a singlet for the remaining aromatic proton. The hydroxyl protons would appear as broad singlets.

-

¹³C NMR: Carbonyl carbon signal (~200-205 ppm), aromatic carbon signals (including those bonded to chlorine, oxygen, and the acyl group), a methoxy carbon signal (~55-60 ppm), and signals for the aliphatic carbons of the hexanoyl chain.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of C₁₅H₁₈Cl₂O₄. The isotopic pattern of the two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) would be a definitive characteristic.

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch (~1630-1650 cm⁻¹), broad O-H stretching bands for the hydroxyl groups (~3200-3500 cm⁻¹), C-O stretching for the methoxy and phenol groups, and C-Cl stretching bands.

Predicted Biological Activity: A Case Study Approach

In the absence of direct data, the biological potential of the title compound can be inferred from structurally similar molecules. A particularly relevant analog is 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) , which has demonstrated significant cytotoxic effects against cancer cells.[6][7]

Analog Case Study: Cytotoxicity of DMHE

DMHE, isolated from Phaleria macrocarpa, exhibits dose- and time-dependent cytotoxicity against the HT-29 human colon adenocarcinoma cell line.[6] Crucially, it shows lower toxicity towards the normal human lung fibroblast cell line (MRC-5), indicating a degree of selectivity for cancer cells.[7] This activity is mediated through the induction of apoptosis, a form of programmed cell death.[6]

In-Depth Mechanism: Apoptosis and Cell Cycle Arrest

Treatment of HT-29 cells with DMHE leads to classic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation.[6] At the molecular level, the mechanism involves:

-

Cell Cycle Arrest: DMHE induces an arrest in the G0/G1 phase of the cell cycle, preventing cells from progressing to DNA synthesis and division.[6]

-

Modulation of Apoptotic Proteins: The compound causes an up-regulation of the pro-apoptotic protein Bax and PUMA.[6][7] Bax is a key member of the Bcl-2 family that facilitates the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway.

Given these findings, it is plausible that 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone could exhibit similar cytotoxic and pro-apoptotic activities. The presence of chlorine atoms and the longer alkyl chain may enhance these effects through increased lipophilicity and modified target interactions.

View Diagram: Apoptotic Pathway Induced by DMHE Analog

Caption: Apoptotic pathway potentially triggered by the target compound.

Structure-Activity Relationship (SAR) Considerations

The specific substitutions on the target molecule are critical for its predicted activity.

| Feature | Base Structure (e.g., DMHE analog) | Target Compound | Predicted Impact |

| Ring Substituents | Hydroxyls | Dichloro | Increases lipophilicity and electron-withdrawing character; may enhance membrane permeability and alter binding affinity. |

| Acyl Chain | Ethanone (2 carbons) | Hexanone (6 carbons) | Significantly increases lipophilicity; may improve cell membrane interaction or target engagement within hydrophobic pockets.[8] |

| Acyl Substituent | 4-hydroxyphenyl | None | Simplifies the structure; activity will depend solely on the interaction of the hexanoyl chain and the phloroglucinol headgroup. |

The combination of dichlorination and a longer alkyl chain suggests the target compound will be significantly more lipophilic than simpler, non-halogenated analogs. This could lead to enhanced potency but may also affect solubility and off-target effects.

Key Experimental Protocols

The following are high-level protocols for the synthesis and preliminary biological evaluation of the target compound.

Protocol: Proposed Synthesis

Objective: To synthesize 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone via Friedel-Crafts acylation.

Materials:

-

3,5-Dichloro-4-methoxy-1,2-dihydroxybenzene (hypothetical precursor)

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve the substituted phenol precursor in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ portion-wise while stirring. Rationale: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, making it a much stronger electrophile for the subsequent aromatic substitution.

-

Acylation: Add hexanoyl chloride dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into a beaker of crushed ice and 1M HCl to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effect of the synthesized compound on a cancer cell line (e.g., HT-29).

Materials:

-

HT-29 cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Research Directions

The analysis presented in this guide, based on extrapolation from related structures, highlights 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone as a compound of significant interest. Future research should focus on:

-

Chemical Synthesis and Verification: Executing the proposed synthesis and confirming the compound's structure via comprehensive spectroscopic analysis.

-

In Vitro Biological Screening: Performing cytotoxicity assays across a panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: If cytotoxic activity is confirmed, investigating the underlying mechanism, including its effect on the cell cycle, apoptosis induction, and key signaling pathways.

-

SAR Expansion: Synthesizing a small library of analogs by varying the acyl chain length and the halogenation pattern on the ring to build a robust structure-activity relationship profile.

References

-

Al-Salahi, R., et al. (2015). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24135, 2',6'-Dihydroxy-4'-methoxyacetophenone. [Link]

-

Lin, Y., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules. [Link]

- Google Patents. (1988). Production of 2,6-dihydroxyacetophenone. JPH01224344A.

-

Adeoye, A. O., et al. (2021). Acylphloroglucinol Derivatives from the South African Helichrysum niveum and Their Biological Activities. Molecules. [Link]

-

Lear, M. J., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry. [Link]

-

Liu, Y., et al. (2022). Proposed biosynthetic pathways of phloroglucinol-containing natural products. Natural Product Reports. [Link]

-

Rocha, L. G., et al. (2017). Phloroglucinol Derivatives from Hypericum species: A Review of their Phytochemistry and Biological Properties. Current Organic Chemistry. [Link]

-

Zheng, C., et al. (2020). Bicyclic polyprenylated acylphloroglucinols and their derivatives: structural modification, structure-activity relationship, biological activity and mechanism of action. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bicyclic polyprenylated acylphloroglucinols and their derivatives: structural modification, structure-activity relationship, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Preparation of Differentiation-Inducing Factor 1 (DIF-1) for Cell Culture

Introduction: The Morphogen from a Slime Mold

Differentiation-Inducing Factor 1 (DIF-1) is a fascinating small molecule with a significant history in developmental biology. Originally isolated from the cellular slime mold Dictyostelium discoideum, DIF-1 is a chlorinated alkyl phenone that plays a crucial role as a morphogen, guiding the differentiation of amoeboid cells into specialized stalk cells during the formation of a fruiting body.[1][2][3] Its chemical name is 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone.[1][3]

The influence of DIF-1, however, is not confined to slime molds. Recent research has unveiled its bioactivity in mammalian systems, where it can modulate critical signaling pathways, including those involved in cell proliferation and glucose metabolism.[4][5] This has positioned DIF-1 as a molecule of interest for drug development professionals exploring novel therapeutic avenues.

Given its lipophilic nature and potent activity at low concentrations, the precise and accurate preparation of DIF-1 solutions is paramount for reproducible and meaningful experimental outcomes.[6] Improper dissolution can lead to concentration errors, precipitation in culture media, and ultimately, flawed data. This guide provides a detailed, field-proven protocol for the solubilization and handling of DIF-1, grounded in its physicochemical properties and established best practices in cell culture.

Physicochemical Profile of DIF-1

Understanding the fundamental properties of DIF-1 is the first step toward mastering its preparation. As a lipophilic polyketide, it exhibits poor solubility in aqueous solutions but is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

| Property | Value | Source |

| Chemical Name | 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | [1][3] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | Inferred from structure |

| Molecular Weight | 321.16 g/mol | Inferred from formula |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Water: Sparingly soluble DMSO: Soluble Ethanol: Soluble | [7][8][9] |

| Storage (Powder) | -20°C, protected from light and moisture | Manufacturer recommendations |

Core Protocol: Reconstitution and Use of DIF-1

This protocol is designed to ensure the complete solubilization of DIF-1 and the preparation of accurate, stable stock solutions for downstream use in cell culture experiments. The causality behind each step is explained to provide a deeper understanding of the process.

Required Materials and Reagents

-

DIF-1 (lyophilized powder)

-

Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich, D2650)

-

Sterile, nuclease-free microcentrifuge tubes or amber glass vials

-

Sterile, pre-warmed cell culture medium appropriate for your cell line

-

Calibrated precision pipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Biosafety cabinet (BSC)

Workflow for DIF-1 Solution Preparation

The following diagram illustrates the recommended workflow, from reconstituting the lyophilized powder to preparing the final working solution for treating cells.

Caption: Workflow for DIF-1 stock and working solution preparation.

Step-by-Step Methodology

Part A: Preparation of a 10 mM Master Stock Solution

-

Rationale: Creating a concentrated stock in DMSO is essential due to DIF-1's poor aqueous solubility.[9] DMSO is a powerful polar aprotic solvent that can effectively dissolve both polar and nonpolar compounds.[7][8] A 10 mM concentration is a convenient starting point for most applications.

-

Preparation: Bring the vial of DIF-1 powder and a bottle of anhydrous DMSO to room temperature inside a biosafety cabinet.

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

-

Example: For 1 mg of DIF-1 (MW = 321.16 g/mol ):

-

Volume (L) = [0.001 g / 321.16 g/mol ] / 0.01 mol/L = 0.000311 L

-

Volume = 311 µL of DMSO.

-

-

-

Reconstitution: Using a calibrated pipette, carefully add the calculated volume of DMSO to the vial containing the DIF-1 powder.

-

Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and colorless.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, light-protected (amber) or foil-wrapped microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.

Part B: Preparation of the Final Working Solution

-

Rationale: The DMSO stock must be diluted into your aqueous cell culture medium to achieve the desired final concentration for treating cells. This step is critical, as rapid changes in solvent polarity can cause the lipophilic compound to precipitate. The key is to add the DMSO stock to the aqueous medium while mixing, which allows for rapid dispersal.

-

Thawing: Remove one aliquot of the 10 mM DIF-1 stock from the freezer and thaw it at room temperature.

-

Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[10][11]

-

Serial Dilution: Perform a serial dilution to reach the final desired concentration. It is highly recommended to perform at least one intermediate dilution step.

-

Example for a 100 nM final concentration in 10 mL of medium:

-

Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed medium. This creates a 10 µM intermediate solution. Crucially, add the 2 µL of DMSO stock directly into the medium and immediately pipette up and down or vortex gently to mix.

-